molecular formula C11H15NO4 B13564171 (3,5-Dimethoxybenzyl)glycine

(3,5-Dimethoxybenzyl)glycine

Cat. No.: B13564171
M. Wt: 225.24 g/mol
InChI Key: UOMFNVIFBSEWJZ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxybenzyl)glycine is an organic compound with the molecular formula C11H15NO4 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)glycine typically involves the reaction of 3,5-dimethoxybenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the glycine molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

(3,5-Dimethoxybenzyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethoxybenzyl)amine: Similar structure but with an amine group instead of glycine.

    (3,5-Dimethoxybenzyl)alcohol: Similar structure but with an alcohol group instead of glycine.

    (3,5-Dimethoxybenzyl)chloride: Precursor used in the synthesis of (3,5-Dimethoxybenzyl)glycine.

Uniqueness

This compound is unique due to the presence of both the glycine and 3,5-dimethoxybenzyl groups, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-3-8(4-10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14)

InChI Key

UOMFNVIFBSEWJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCC(=O)O)OC

Origin of Product

United States

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